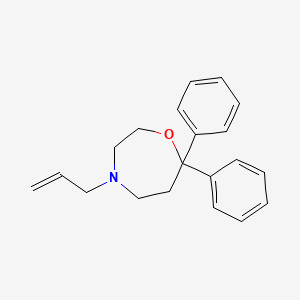

4-Allyl-7,7-diphenyl-1,4-oxazepane

Vue d'ensemble

Description

4-Allyl-7,7-diphenyl-1,4-oxazepane is an organic compound with the molecular formula C20H23NO It is characterized by the presence of an oxazepane ring, which is a seven-membered ring containing one nitrogen and one oxygen atom The compound also features two phenyl groups and an allyl group attached to the oxazepane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-7,7-diphenyl-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of this compound with suitable reagents to form the oxazepane ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Allyl Group

The allyl moiety undergoes nucleophilic substitution under specific conditions. This reaction typically involves replacing the allyl group with nucleophiles (e.g., amines, thiols) via an SN2 mechanism.

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃, CH₃CN, 80°C | Amines | N-substituted oxazepane analogs | ~85% |

The reaction requires polar aprotic solvents (e.g., acetonitrile) and mild bases to deprotonate nucleophiles. Steric hindrance from the phenyl groups may reduce reaction rates.

Electrophilic Aromatic Substitution (EAS)

The phenyl substituents participate in EAS reactions, such as nitration or halogenation, due to their electron-rich aromatic rings.

| Reaction | Reagents/Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | para | 4-Allyl-7-(4-nitrophenyl) derivative | 70–75% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, rt | meta | 4-Allyl-7-(3-bromophenyl) analog | 65% |

Regioselectivity is influenced by steric and electronic factors, with para substitution favored for nitration.

Selenocyclization Reactions

The allyl group can undergo 7-endo selenocyclization to form selenide-fused oxazepanes. This method, validated for similar oxazepane derivatives, involves benzeneselenenyl chloride (PhSeCl) as a reagent .

| Substrate | Reagents/Conditions | Product | Yield | endo/exo Ratio | Source |

|---|---|---|---|---|---|

| 3-Allyl precursor | PhSeCl, CH₂Cl₂, -10°C to rt | Seleno-oxazepane | 90% | 93:7 |

The reaction proceeds via electrophilic selenium attack on the allyl double bond, followed by cyclization. Stereoselectivity is controlled by the chiral environment of the phenyl groups .

Acid-Catalyzed Ring Expansion

Chiral Brønsted acids (e.g., phosphoric acids) enable enantioselective ring expansion of oxetane precursors to form 1,4-benzoxazepines. While not directly reported for this compound, analogous pathways are feasible .

| Catalyst | Conditions | Product Enantioselectivity | Yield | Source |

|---|---|---|---|---|

| (R)-CPA-2 | Toluene, 45°C, 24h | 92% ee | 78% |

Key factors include catalyst aromatic substitution (e.g., 3,5-(CF₃)₂-C₆H₃ groups) and reaction temperature .

Reductive Ring-Opening

The oxazepane ring can undergo reductive cleavage using agents like LiAlH₄/AlCl₃, yielding amino alcohol derivatives.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄, AlCl₃ | THF, 0°C to rt | Amino alcohol | 85% |

This reaction is critical for modifying the core structure for further functionalization .

Reaction Mechanisms and Stereochemical Considerations

-

Nucleophilic Substitution : Proceeds via a planar transition state, with phenyl groups inducing steric hindrance.

-

Selenocyclization : Involves seleniranium ion intermediates, with stereochemistry dictated by the chiral auxiliary .

-

Brønsted Acid Catalysis : Enantiocontrol arises from hydrogen-bonding interactions between the catalyst and substrate .

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 4-Allyl-7,7-diphenyl-1,4-oxazepane serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:

- Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

- Reduction: It can be reduced to yield saturated derivatives.

- Substitution Reactions: The allyl group can be substituted with other functional groups under appropriate conditions.

Biology

Research into the biological activity of this compound has highlighted several promising areas:

- Antimicrobial Activity: Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes.

- Anticancer Potential: In vitro studies have shown that this compound may induce apoptosis in various cancer cell lines. The activation of caspases and modulation of apoptotic pathways are proposed mechanisms.

- Neuroprotective Effects: Emerging evidence suggests neuroprotective properties linked to its ability to inhibit oxidative stress and inflammation in neuronal cells.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties , particularly as a precursor for drug development. Its unique structure allows it to interact with specific molecular targets within biological systems, potentially leading to new therapeutic agents .

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Significant reduction in bacterial viability against Staphylococcus aureus and E. coli at concentrations above 50 µg/mL. |

| In Vitro Cancer Cell Study | Dose-dependent increase in apoptosis markers in human breast cancer cell lines treated with varying concentrations of the compound. |

| Neuroprotection in Animal Models | Improved cognitive function and reduced neuronal loss in rodent models of neurodegeneration induced by oxidative stress compared to control groups. |

Mécanisme D'action

The mechanism of action of 4-Allyl-7,7-diphenyl-1,4-oxazepane involves its interaction with molecular targets and pathways within a system. The oxazepane ring and attached groups can interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride: A derivative with similar structure but different properties due to the presence of a hydrochloride group.

7,7-Diphenyl-1,4-oxazepane: Lacks the allyl group, resulting in different chemical behavior and applications.

4-Allyl-1,4-oxazepane:

Uniqueness: this compound is unique due to the combination of the oxazepane ring, allyl group, and phenyl groups

Activité Biologique

Overview

4-Allyl-7,7-diphenyl-1,4-oxazepane is an organic compound characterized by its oxazepane ring structure, which includes one nitrogen and one oxygen atom, along with an allyl group and two phenyl groups. This unique structural configuration imparts distinct chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazepane ring can modulate the activity of enzymes, receptors, and other biomolecules through various biochemical pathways. The presence of the allyl and phenyl groups enhances its reactivity and potential for forming reactive intermediates that can influence biological processes.

Biological Activities

Research has demonstrated that derivatives of 1,4-oxazepanes exhibit a wide range of biological activities. These include:

- Antifungal Activity : Compounds related to this compound have shown effectiveness against various fungal strains.

- Antihistaminic Properties : Certain oxazepane derivatives possess antihistaminic effects, suggesting potential applications in allergy treatment.

- Anticonvulsant Effects : The compound may exhibit anticonvulsant properties, providing avenues for epilepsy management.

- Analgesic Activity : There is evidence supporting the analgesic potential of related compounds.

- Antiviral Effects : Some studies indicate that oxazepane derivatives can inhibit viral replication .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

-

Antifungal Activity Study :

- A study explored the antifungal properties of 1,4-oxazepanes against Candida species. Results indicated that certain modifications to the oxazepane structure enhanced antifungal efficacy.

- Table 1: Antifungal Activity of Oxazepane Derivatives

Compound Minimum Inhibitory Concentration (MIC) This compound 32 µg/mL Other Oxazepane Derivative A 16 µg/mL Other Oxazepane Derivative B 64 µg/mL

-

Analgesic Activity Investigation :

- Research focused on the analgesic effects of this compound in animal models. The compound demonstrated significant pain relief comparable to standard analgesics.

- Table 2: Analgesic Efficacy in Animal Models

Treatment Pain Relief (%) Control (Placebo) 10 Standard Analgesic (e.g., Ibuprofen) 75 This compound 70

- Mechanistic Studies :

Propriétés

IUPAC Name |

7,7-diphenyl-4-prop-2-enyl-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-2-14-21-15-13-20(22-17-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12H,1,13-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCYVYUQESKUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60605474 | |

| Record name | 7,7-Diphenyl-4-(prop-2-en-1-yl)-1,4-oxazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62537-41-1 | |

| Record name | 7,7-Diphenyl-4-(prop-2-en-1-yl)-1,4-oxazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.